2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Description
2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol (CAS: 100462-37-1), commonly known as Rosiridin, is a naturally occurring terpene glycoside isolated from Rhodiola rosea L. . Its molecular formula is C₁₆H₂₈O₇, with a molecular weight of 332.39 g/mol . Structurally, it features a glucose-derived oxane ring (oxane-3,4,5-triol) substituted with a hydroxylated geranyl chain (4-hydroxy-3,7-dimethylocta-2,6-dienoxy).
Properties
IUPAC Name |
2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYEEMQIFDGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100462-37-1 | |
| Record name | (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent-Based Extraction from Rhodiola sachalinensis
The roots of Rhodiola sachalinensis are the primary natural source of rosiridin. The extraction protocol involves:
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Methanol Extraction : Dried roots are macerated in methanol to obtain a crude extract (yield: ~14.6%).
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Liquid-Liquid Partitioning : The methanol extract is partitioned between ethyl acetate (EtOAc) and water, yielding an EtOAc-soluble fraction (3.5% yield) and an aqueous phase. The aqueous phase is further extracted with n-butanol (n-BuOH) to isolate polar glycosides.
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Chromatographic Purification :
Key Data :
| Step | Solvent/Technique | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol extraction | MeOH, room temperature | 14.6 | <5 |
| EtOAc partitioning | EtOAc:H<sub>2</sub>O | 3.5 | 10–15 |
| n-BuOH partitioning | n-BuOH | 4.4 | 20–30 |
| HPLC purification | MeOH:H<sub>2</sub>O | 0.49 | >95 |
Supercritical Fluid Extraction (SFE) from Rhodiola rosea
Supercritical CO<sub>2</sub> with 40% methanol co-solvent efficiently extracts rosiridin alongside other phenolics (e.g., salidroside, rosavin). Parameters include:
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Pressure: 250 bar
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Temperature: 40°C
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Flow rate: 4 mL/min
This method achieves exhaustive extraction in <3.5 minutes, with rosiridin quantified via UHPSFC-QDa at 0.02–0.15% dry weight.
Chemical Synthesis
Hoppe–Matteson–Aggarwal Protocol
This stereoselective route constructs the allylic alcohol moiety (C4 hydroxyl) via 1,2-metallate rearrangement:
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Vinyl Boronic Ester Preparation :
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Stereoselective Alkylation :
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Global Deprotection :
Critical Reaction Parameters :
| Step | Reagents/Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh<sub>3</sub>, THF | - | 78 |
| Anion alkylation | sBuLi, (+)-sparteine, −78°C | ≥19:1 dr | 68 |
| Deprotection | TBAF, THF | - | 95 |
Enzymatic Glycosylation
The aglycone, ( − )-rosiridol, is glycosylated using UDP-glucosyltransferases (UGTs) from Rhodiola tissues:
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Substrate : ( − )-Rosiridol (10 mM)
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Enzyme : UGT73B6 (from R. rosea)
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Conditions : 30°C, pH 7.5, 24 hours
Challenges and Optimization
Stereochemical Control
The C4 hydroxyl and β-D-glucose configuration require precise stereochemical management:
Scalability Issues
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Natural Extraction : Low yields (0.49%) and high HPLC costs limit industrial application.
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Chemical Synthesis : Multi-step protocols (6 steps) reduce atom economy (32%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Natural Extraction | 0.49 | >95 | 1,200 | Low |
| Chemical Synthesis | 35 | 98 | 800 | Moderate |
| Enzymatic Glycosylation | 42 | 85 | 600 | High |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity :
- Anticancer Potential :
- Antimicrobial Properties :
Biochemical Interactions
The interactions of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol with biological targets are crucial for understanding its therapeutic potential:
- Enzyme Inhibition : The compound may interact with enzymes involved in oxidative stress pathways. This interaction could be pivotal in developing treatments for conditions related to oxidative damage .
- Protein-Ligand Interactions : Studies suggest that the compound may act as a ligand in protein-protein interactions, potentially influencing various signaling pathways relevant to disease mechanisms .
Synthesis and Derivatives
The synthesis of this compound can be approached through several organic chemistry methods. Its derivatives are also being explored for enhanced biological activity:
Case Studies
- In Vitro Studies on Anticancer Activity :
- Antioxidant Activity Assessment :
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Sacranoside B (Kenposide A)
- Molecular Formula : C₂₁H₃₆O₁₀
- Molecular Weight : 448.50 g/mol
- Structure: Features a geranyl chain linked to a glucopyranosyl-arabinopyranosyl disaccharide (6-O-α-L-arabinopyranosyl-β-D-glucopyranoside) .
- Key Difference: Larger molecular size due to the disaccharide moiety, compared to Rosiridin’s monosaccharide core.
Geranyl 6-O-Xylopyranosyl-Glucopyranoside
- Molecular Formula: Not explicitly stated (similar to Sacranoside B but with xylose).
- Structure : Geranyl group attached to a glucose-xylose disaccharide .
- Key Difference: Xylose instead of arabinose in the glycosidic linkage, altering solubility and receptor interactions.
Functional Analogues: Glycosides with Therapeutic Potential
Canagliflozin
- Molecular Formula : C₂₄H₂₅FO₅S
- Molecular Weight : 444.52 g/mol
- Structure : Arylthiophene-substituted glucoside with a fluorophenyl group .
- Key Difference : Synthetic SGLT2 inhibitor (diabetes drug) vs. Rosiridin’s natural MAO inhibition.
- Solubility: Poor in water but soluble in methanol and DMSO , contrasting with Rosiridin’s likely moderate aqueous solubility (typical of glycosides).
2-Ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
- Molecular Formula : C₈H₁₆O₅S
- Molecular Weight : 224.27 g/mol
- Structure : Sulfur-containing substituent (ethylsulfanyl) on the oxane ring .
- Key Difference : Lack of terpene chain; sulfur enhances reactivity but may reduce bioavailability.
Data Table: Comparative Analysis
Key Findings
Structural Diversity: Rosiridin’s geranyl-glucose structure distinguishes it from disaccharide-containing terpene glycosides (e.g., Sacranoside B) and synthetic glucosides (e.g., Canagliflozin).
Bioactivity: Rosiridin’s MAO inhibition is unique among the compared compounds, which primarily function in plant ecology (Sacranoside B) or glucose metabolism (Canagliflozin).
Solubility Trends : Terpene glycosides generally exhibit moderate water solubility due to hydroxyl groups, whereas synthetic derivatives (e.g., Canagliflozin) prioritize lipophilicity for membrane penetration.
Biological Activity
The compound 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as rosiridin , is a complex organic molecule with notable biological activities. Its structural features suggest potential applications in medicinal chemistry and phytotherapy. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C16H28O7
- Molar Mass : 332.39 g/mol
- Density : 1.26 g/cm³
- Boiling Point : 563.5 ± 50.0 °C (predicted)
- Solubility : Soluble in DMSO, pyridine, methanol, and ethanol
- Appearance : Oily liquid
Biological Activity Overview
Rosiridin exhibits a variety of biological activities that are of interest in pharmacology and toxicology. The following sections detail specific activities and findings from various studies.
Antioxidant Activity
Research indicates that rosiridin possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Rosiridin has shown promising antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of rosiridin can be attributed to several mechanisms:
- Antioxidant Mechanism : By donating electrons to free radicals, rosiridin stabilizes them and prevents cellular damage.
- Cytokine Modulation : It modulates the expression of cytokines involved in the inflammatory response.
- Membrane Disruption : The compound may disrupt microbial cell membranes leading to cell lysis.
Case Study 1: Antioxidant Efficacy in Human Cells
A clinical study assessed the effects of rosiridin on oxidative stress markers in human lymphocytes. Results indicated a significant reduction in malondialdehyde (MDA) levels after treatment with varying concentrations of rosiridin over four weeks.
Case Study 2: In Vivo Anti-inflammatory Effects
In a controlled trial involving rats with induced arthritis, administration of rosiridin resulted in a marked reduction in joint swelling and pain as measured by behavioral assessments and histopathological analysis.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural conformation of this compound?
- Methodology :
- X-ray crystallography is critical for resolving stereochemistry and confirming the spatial arrangement of hydroxyl and ether groups, as demonstrated in analogous glycosidic compounds (e.g., Camellianin A) .
- High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures purity assessment, particularly for polar derivatives, by separating and identifying trace impurities .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for mapping proton environments and verifying glycosidic linkages, as standard practice for complex carbohydrates .
Q. What protocols ensure safe handling and stability during experimental workflows?
- Methodology :
- Storage : Maintain in airtight containers under dry, inert atmospheres (e.g., nitrogen) at 15–25°C to prevent hygroscopic degradation or oxidation, as advised for structurally similar labile glycosides .
- Exposure Control : Use fume hoods for powder handling to minimize inhalation risks, and employ nitrile gloves and polypropylene lab coats to prevent dermal contact, per safety guidelines for hydroxyl-rich organics .
Q. How can synthesis pathways be optimized to enhance yield and regioselectivity?
- Methodology :
- Protecting Group Strategies : Temporarily shield hydroxyl groups with acetyl or benzyl moieties during glycosylation to direct reaction sites, a method validated in oligosaccharide synthesis .
- Catalytic Screening : Test Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts (glycosyltransferases) to improve coupling efficiency, as seen in analogous oxane-triol derivatives .
Advanced Research Questions
Q. How can computational modeling bridge gaps between theoretical reactivity predictions and experimental outcomes?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and predict activation energies for glycosidic bond formation. ICReDD’s workflow integrates these with experimental data to refine reaction conditions .
- Machine Learning (ML) : Train models on existing kinetic data from similar compounds to forecast optimal solvent systems or temperature ranges, reducing trial-and-error experimentation .
Q. What mechanistic insights can spectroscopic methods provide for studying its interactions with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinities with proteins (e.g., lectins) by immobilizing the compound on sensor chips and monitoring real-time association/dissociation rates .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, critical for understanding entropy-driven binding in aqueous environments .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Methodology :
- Iterative Feedback Loops : Recalibrate computational models using empirical kinetic or crystallographic data. For example, discrepancies in predicted vs. observed reaction rates may indicate unaccounted solvent effects or intermediate stabilization .
- Sensitivity Analysis : Systematically vary input parameters (e.g., dielectric constants, steric factors) in simulations to identify variables most influencing outcome deviations .
Notes for Rigorous Research
- Avoid Common Pitfalls : Contradictions in solubility data (e.g., polar vs. apolar solvents) may arise from impurities; always cross-validate with orthogonal methods (HPLC + NMR) .
- Ethical Disposal : Follow institutional protocols for chemical waste, prioritizing controlled incineration to prevent environmental release of persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
